N-Benzylidene-2-propynylamine

Physicochemical Property Comparison Medicinal Chemistry Analytical Reference

N-Benzylidene-2-propynylamine (CAS 57734-99-3) is a small-molecule organic compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol. It is structurally characterized by a phenyl group linked via a methanimine (imine) bridge to a propargyl (2-propynyl) moiety.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 57734-99-3
Cat. No. B016244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-2-propynylamine
CAS57734-99-3
SynonymsN-(Phenylmethylene)-2-propyn-1-amine;  N-Benzylidenepropargylamine; 
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC#CCN=CC1=CC=CC=C1
InChIInChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2
InChIKeyFEPOHBCBQQCLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-2-propynylamine (CAS 57734-99-3) – Baseline Data and Procurement-Specific Overview


N-Benzylidene-2-propynylamine (CAS 57734-99-3) is a small-molecule organic compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol [1]. It is structurally characterized by a phenyl group linked via a methanimine (imine) bridge to a propargyl (2-propynyl) moiety [1]. The compound is a member of the benzylidene-prop-2-ynyl-amine class, which has been investigated for potential applications in medicinal chemistry and as a reactive intermediate in organic synthesis due to its terminal alkyne and imine functionalities [2].

Synthetic intermediate — Terminal alkyne and imine groups support click chemistry and reductive amination workflows.

SAR baseline reference — Unsubstituted benzylidene core enables controlled structure–activity comparisons for MAO inhibitor series.

Analytical standard candidate — Defined physicochemical profile may assist LC‑MS method development and retention-time modeling.

N-Benzylidene-2-propynylamine (57734-99-3): Why Structural Analogs Are Not Interchangeable in Procurement


Procurement decisions involving benzylidene-prop-2-ynyl-amines cannot rely on simple class-based substitution due to significant variance in molecular properties and biological activity stemming from even minor structural modifications. While the class shares a common propargylamine-imine scaffold, substitution patterns on the aryl ring and the amine nitrogen drastically alter physicochemical parameters such as molecular weight, LogP, hydrogen bonding capacity, and rotatable bonds [1][2]. Critically, studies on benzylidene-prop-2-ynyl-amine analogues demonstrate that these structural variations translate into orders-of-magnitude differences in potency and selectivity against monoamine oxidase (MAO) enzymes, with IC50 values ranging from nanomolar to micromolar [3]. Therefore, selecting the precise unsubstituted parent compound, N-Benzylidene-2-propynylamine, is essential for reproducibility in synthetic applications requiring a specific electronic profile or as a defined reference point in structure-activity relationship (SAR) studies.

Target compound
Potential substitute
Why not interchangeable
Imine (C=N) – no hydrogen bond donor
N‑Propargylbenzylamine (secondary amine)
Solubility, polarity and reaction compatibility may shift; amine can interfere in metal‑catalyzed couplings or imine‑specific condensations.
Unsubstituted phenyl ring; baseline electronic profile
Substituted benzylidene‑prop‑2‑ynyl‑amines (e.g., dimethoxy analogues)
Potency and selectivity in MAO assays can differ by orders of magnitude; SAR interpretation requires the exact parent scaffold.

N-Benzylidene-2-propynylamine (57734-99-3): Quantitative Differentiation Evidence vs. Comparators


Physicochemical Differentiation: N-Benzylidene-2-propynylamine vs. N-Propargylbenzylamine (CAS 1197-51-9)

N-Benzylidene-2-propynylamine exhibits distinct physicochemical properties compared to its reduced analog, N-Propargylbenzylamine, which can influence its behavior in synthesis, purification, and analytical detection. The target compound has a lower molecular weight and LogP, and notably lacks a hydrogen bond donor, which affects its chromatographic retention and solubility profile [1][2].

Physicochemical comparison
Head‑to‑head
Target: MW 143.18 | LogP 1.9 | HBD 0 vs. N‑Propargylbenzylamine: MW 145.20 | LogP 1.6 | HBD 1 Δ MW –2.02 | Δ LogP +0.3 | Δ HBD –1

Imine vs. amine: absence of H‑bond donor may alter solubility and chromatographic retention.

Computed properties; experimental verification recommended.

Physicochemical Property Comparison Medicinal Chemistry Analytical Reference

Structural Complexity Comparison: Unsubstituted Benzylidene Core as a Defined SAR Reference

As the unsubstituted parent scaffold of a known class of MAO inhibitors, N-Benzylidene-2-propynylamine serves as a critical baseline comparator. Its structural simplicity contrasts with more potent derivatives, offering a low-complexity starting point for assessing the impact of aryl substitution on biological activity [1]. The molecular weight is 143.18 g/mol, which is significantly lower than optimized inhibitors in the series [1][2].

SAR baseline marker
Class‑level inference
143.18 g/mol Unsubstituted benzylidene core

Low‑complexity parent scaffold enables controlled SAR interpretation; substituted analog IC50 (MAO‑B) reported at 14 nM.

Class‑level evidence; verify target engagement in specific assay.

Medicinal Chemistry SAR Studies Chemical Probe

Verified Purity Specification vs. Generic Catalog Listing

Procurement of N-Benzylidene-2-propynylamine (CAS 57734-99-3) from specialty chemical suppliers is supported by documented purity specifications and storage recommendations that are not universally guaranteed for all analogs. For instance, AKSci lists the compound with a minimum purity of 95% and specifies long-term storage in a cool, dry place . In contrast, basic catalog listings for many analogs may lack such detailed quality and stability metadata.

Catalog specification
Data to verify
Min. purity ≥95% Storage: cool, dry place (long-term)

Supplier‑documented purity threshold may reduce risk of residual aldehyde or amine contamination.

Supplier‑specific; request CoA for batch‑level verification.

Quality Control Procurement Specification Reproducibility

N-Benzylidene-2-propynylamine (57734-99-3): High-Value Application Scenarios for Procurement


Use as a Defined Reference Point in Structure-Activity Relationship (SAR) Studies for MAO Inhibitors

Given its position as the unsubstituted parent scaffold of the benzylidene-prop-2-ynyl-amine class, N-Benzylidene-2-propynylamine is ideal for establishing baseline activity in SAR campaigns. Its procurement ensures researchers have a consistent, low-complexity control compound for comparing the effects of aryl ring substitutions on MAO-A and MAO-B inhibition, as detailed in published series where derivatives exhibit IC50 values spanning from 14 nM to micromolar ranges [1].

Synthetic Intermediate for Derivatization via Terminal Alkyne and Imine Chemistry

The compound's terminal alkyne group makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, while its imine bond offers a handle for reduction or nucleophilic addition reactions. This dual reactivity profile distinguishes it from the corresponding secondary amine (N-Propargylbenzylamine) and makes it a versatile building block for constructing more complex heterocyclic libraries [2].

Analytical Standard for Method Development and Metabolite Identification

With its well-defined molecular weight (143.18 g/mol) and LogP (1.9), N-Benzylidene-2-propynylamine can serve as a reference standard in LC-MS method development. Its distinct physicochemical signature—lacking a hydrogen bond donor and having a precise retention time prediction—aids in distinguishing it from closely related compounds like N-Propargylbenzylamine (MW 145.20 g/mol, LogP 1.6) in complex biological matrices [3][4].

Reproducible In-House Synthesis of Propargylamine Derivatives

For laboratories synthesizing their own libraries, procuring high-purity (≥95%) N-Benzylidene-2-propynylamine provides a reliable starting material. This avoids the variable quality and potential contamination (e.g., with benzaldehyde or propargylamine) that can occur with custom-synthesized batches, thereby minimizing the need for additional purification steps and ensuring higher yields in subsequent reactions.

Application
Selection Property
Validation Focus
MAO inhibitor SAR reference
Unsubstituted benzylidene core; baseline electronic profile
Inter‑batch purity and identity confirmation
Click chemistry & imine derivatization
Dual terminal alkyne and imine reactivity
Residual amine/aldehyde content verification
LC‑MS method development
Distinct physicochemical signature (LogP, HBD)
Retention time reproducibility and mass accuracy
In‑house library synthesis starting material
Supplier‑verified purity threshold
Batch‑to‑batch purity and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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